molecular formula C10H14BrNO2 B014625 1-Methyl-1,2,3,4-Tetrahydroisochinolin-6,7-diol-Hydrobromid CAS No. 59709-57-8

1-Methyl-1,2,3,4-Tetrahydroisochinolin-6,7-diol-Hydrobromid

Katalognummer: B014625
CAS-Nummer: 59709-57-8
Molekulargewicht: 260.13 g/mol
InChI-Schlüssel: OGMGXKJQIOUTTB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Methyl-1,2,3,4-tetrahydroisoquinoline-6,7-diol hydrobromide is a chemical compound belonging to the class of isoquinolinols. It is characterized by the presence of a methyl group at position 1 and hydroxy groups at positions 6 and 7 on the tetrahydroisoquinoline ring. This compound is of significant interest due to its potential pharmacological properties and applications in various scientific fields .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Salsolinol has been studied for its potential therapeutic effects in various neurological disorders. Its structural similarity to dopamine suggests that it may interact with dopaminergic pathways.

Potential Therapeutic Applications

  • Neuroprotective Effects : Research indicates that salsolinol may protect neurons from oxidative stress and apoptosis. Studies have shown that it can reduce neuronal cell death in models of neurodegenerative diseases such as Parkinson's disease .
  • Antidepressant Activity : Some studies suggest that salsolinol exhibits antidepressant-like effects in animal models. It may enhance serotonin levels and modulate neurotransmitter systems involved in mood regulation .

Neuropharmacology

Salsolinol is recognized for its role as a metabolite in the human body and its potential impact on neurological health.

Biochemical Research

In biochemical research, salsolinol serves as a valuable tool for studying metabolic pathways and neurochemical processes.

Research Applications

  • Biomarker Studies : As a urinary metabolite, salsolinol is studied as a potential biomarker for certain diseases, including alcoholism and other substance use disorders. Its levels can provide insights into metabolic changes associated with these conditions .
  • Proteomics Research : Salsolinol hydrobromide is utilized in proteomics due to its biochemical properties that allow for the investigation of protein interactions and functions within biological systems .

Data Table: Summary of Applications

Application AreaSpecific Use CaseKey Findings
Medicinal ChemistryNeuroprotective effectsReduces oxidative stress in neurons
Antidepressant activityEnhances serotonin levels
NeuropharmacologyDopaminergic modulationInfluences dopamine metabolism
Interaction with opioid receptorsImplications for pain management
Biochemical ResearchBiomarker studiesPotential indicator of metabolic changes
Proteomics researchInvestigates protein interactions

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-1,2,3,4-tetrahydroisoquinoline-6,7-diol typically involves the Pictet-Spengler reaction, where biogenic amines such as phenylethylamines react with aldehydes or α-keto acids . The reaction conditions often include the use of dehydrating agents like phosphorus oxychloride, phosphorus pentoxide, or zinc chloride to facilitate the cyclization process .

Industrial Production Methods: Industrial production of this compound may involve large-scale Pictet-Spengler reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

Types of Reactions: 1-Methyl-1,2,3,4-tetrahydroisoquinoline-6,7-diol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert it into more saturated derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the isoquinoline ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are often used.

    Substitution: Reagents like halogens, alkylating agents, and acylating agents are employed under various conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce more saturated isoquinoline derivatives.

Vergleich Mit ähnlichen Verbindungen

    Salsolinol: A similar compound with neurotoxic and neuroprotective properties.

    Norlaudanosoline: Another tetrahydroisoquinoline derivative with significant biological activity.

    Higenamine: Known for its cardiotonic and bronchodilator effects.

Uniqueness: 1-Methyl-1,2,3,4-tetrahydroisoquinoline-6,7-diol hydrobromide is unique due to its dual role as a neuroprotectant and potential therapeutic agent for neurodegenerative diseases and substance abuse disorders . Its ability to modulate multiple molecular pathways sets it apart from other similar compounds.

Biologische Aktivität

1-Methyl-1,2,3,4-tetrahydroisoquinoline-6,7-diol hydrobromide (referred to as 1-MeTIQ) is a derivative of tetrahydroisoquinoline (THIQ), a class of compounds known for their diverse biological activities. This article explores the biological properties of 1-MeTIQ, including its pharmacological effects, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C10H14BrNO2
  • Molecular Weight : 260.13 g/mol
  • CAS Number : 38221-21-5

Biological Activity Overview

1-MeTIQ exhibits a range of biological activities that have been studied in various contexts:

  • Neuroprotective Effects : Research indicates that THIQ derivatives may offer neuroprotective benefits against neurodegenerative diseases such as Parkinson's disease. In animal models, 1-MeTIQ has shown potential in mitigating dopaminergic neuron loss and improving motor function .
  • Antioxidant Properties : The compound has demonstrated significant antioxidant activity, which is crucial in preventing oxidative stress-related cellular damage. This property is particularly relevant in the context of neuroprotection and age-related disorders .
  • Anti-inflammatory Activity : Studies suggest that 1-MeTIQ can modulate inflammatory pathways, potentially reducing neuroinflammation associated with various neurological conditions .

The mechanisms underlying the biological activities of 1-MeTIQ involve several pathways:

  • Dopamine Receptor Interaction : 1-MeTIQ interacts with dopamine receptors, which may contribute to its neuroprotective effects. This interaction is particularly important given the role of dopamine in mood regulation and motor control .
  • Inhibition of Oxidative Stress : By scavenging free radicals and enhancing endogenous antioxidant defenses, 1-MeTIQ helps protect neuronal cells from oxidative damage .

Case Study 1: Neuroprotection in Parkinson's Disease Models

A study conducted on MPTP-treated mice demonstrated that administration of 1-MeTIQ significantly reduced the loss of dopaminergic neurons compared to control groups. The compound improved motor coordination and reduced the severity of parkinsonian symptoms. The study highlighted the potential of THIQ derivatives as therapeutic agents in treating Parkinson's disease .

Case Study 2: Antioxidant Efficacy

In vitro studies have shown that 1-MeTIQ effectively reduces oxidative stress markers in neuronal cell cultures exposed to harmful agents. The compound's ability to enhance the activity of endogenous antioxidants was noted, suggesting its utility in preventing neurodegeneration associated with oxidative stress .

Table 1: Biological Activities of 1-Methyl-1,2,3,4-tetrahydroisoquinoline-6,7-diol hydrobromide

Activity TypeObserved EffectsReferences
NeuroprotectionReduced dopaminergic neuron loss ,
AntioxidantDecreased oxidative stress markers ,
Anti-inflammatoryModulated inflammatory responses ,

Table 2: Pharmacological Properties and Mechanisms

MechanismDescriptionReferences
Dopamine Receptor ModulationInteraction with dopamine receptors ,
Antioxidant ActivityScavenging free radicals and enhancing defenses ,
Neuroinflammation ReductionInhibition of pro-inflammatory cytokines ,

Eigenschaften

IUPAC Name

1-methyl-1,2,3,4-tetrahydroisoquinoline-6,7-diol;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2.BrH/c1-6-8-5-10(13)9(12)4-7(8)2-3-11-6;/h4-6,11-13H,2-3H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGMGXKJQIOUTTB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2=CC(=C(C=C2CCN1)O)O.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00369987
Record name 1-Methyl-1,2,3,4-tetrahydroisoquinoline-6,7-diol--hydrogen bromide (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00369987
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59709-57-8
Record name 59709-57-8
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=123403
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-Methyl-1,2,3,4-tetrahydroisoquinoline-6,7-diol--hydrogen bromide (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00369987
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Methyl-6,7-dihydroxy-1,2,3,4-tetrahydroisoquinoline hydrobromide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Methyl-1,2,3,4-tetrahydroisoquinoline-6,7-diol hydrobromide
Reactant of Route 2
1-Methyl-1,2,3,4-tetrahydroisoquinoline-6,7-diol hydrobromide
Reactant of Route 3
Reactant of Route 3
1-Methyl-1,2,3,4-tetrahydroisoquinoline-6,7-diol hydrobromide
Reactant of Route 4
Reactant of Route 4
1-Methyl-1,2,3,4-tetrahydroisoquinoline-6,7-diol hydrobromide
Reactant of Route 5
1-Methyl-1,2,3,4-tetrahydroisoquinoline-6,7-diol hydrobromide
Reactant of Route 6
1-Methyl-1,2,3,4-tetrahydroisoquinoline-6,7-diol hydrobromide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.